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molecular formula C11H16ClN B1265408 N-benzyl-3-chloro-N-methylpropan-1-amine CAS No. 3161-52-2

N-benzyl-3-chloro-N-methylpropan-1-amine

Cat. No. B1265408
M. Wt: 197.7 g/mol
InChI Key: XOVAMNMHLZQZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05547967

Procedure details

260 ml of 1-bromo-3-chloropropane were dissolved in 400 ml of acetone. 230 g of potassium carbonate were added to the solution. A solution of 115 ml of N-methyl-N-benzylamine in 115 ml of acetone was added dropwise to the reaction mixture with stirring at a bath temperature of 40° C., the addition being distributed over a period of 30 minutes. The reaction mixture was subsequently stirred at a temperature of 40° C. for 4 hours. The precipitated salts were then filtered out. The filtrate was concentrated under reduced pressure at a temperature of 40° C. The residue was acidified to a pH of 1 using 16% strength aqueous hydrochloric acid solution and was washed 3 times with tert-butyl methyl ether in order to remove unreacted 1-bromo-3-chloropropane. The aqueous phase was subsequently brought to a pH of 8 by addition of 16% strength sodium hydroxide solution and was extracted repeatedly with ethyl acetate. The combined ethyl acetate phases were dried with magnesium sulfate and concentrated. 71 g of 3-(N-benzyl-N-methyl-amino)-propyl chloride were obtained.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].C(=O)([O-])[O-].[K+].[K+].[CH3:12][NH:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CC(C)=O>[CH2:14]([N:13]([CH2:2][CH2:3][CH2:4][Cl:5])[CH3:12])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
260 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
230 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
115 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
115 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring at a bath temperature of 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was subsequently stirred at a temperature of 40° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated salts were then filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at a temperature of 40° C
WASH
Type
WASH
Details
was washed 3 times with tert-butyl methyl ether in order
CUSTOM
Type
CUSTOM
Details
to remove unreacted 1-bromo-3-chloropropane
ADDITION
Type
ADDITION
Details
The aqueous phase was subsequently brought to a pH of 8 by addition of 16% strength sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
was extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate phases were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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